2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate
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Overview
Description
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound that belongs to the class of naphthalimides This compound is characterized by its unique structure, which includes a naphthalimide core, piperidine rings, and sulfonylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate typically involves multiple steps. One common approach is the condensation of 1,8-naphthalic anhydride with piperidine to form the naphthalimide core. This intermediate is then reacted with ethyl 4-piperidin-1-ylsulfonylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalimide core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The naphthalimide core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- 1,3-Dioxo-2-ethyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-ol
Uniqueness
What sets 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate apart is its combination of structural features, which confer unique chemical and biological properties.
Biological Activity
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate , also known by its CAS number 312606-12-5 , is a complex organic molecule characterized by multiple functional groups and a unique tricyclic structure. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.444 g/mol
- IUPAC Name : 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate
The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may exhibit inhibitory effects on lysosomal phospholipase A2 (LPLA2) , an enzyme implicated in phospholipid metabolism and associated with drug-induced phospholipidosis .
Table 1: Inhibition Profile of Related Compounds on LPLA2
Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Fosinopril | 10455-21-7 | 0.18 | Inhibits LPLA2 |
Amitriptyline | 50-48-6 | 14.7 | Inhibits LPLA2 |
Alprenolol | 13707-88-5 | 172.7 | Inhibits LPLA2 |
Anticancer Potential
Research has indicated that compounds structurally similar to the target molecule may possess anticancer properties due to their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signals . The tricyclic structure is particularly interesting as it may enhance binding affinity to cancer-related targets.
Neuropharmacological Effects
Given the presence of piperidine moieties in its structure, this compound could also exhibit neuropharmacological effects. Piperidine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory properties .
Case Studies
Case Study 1: Inhibition of Phospholipidosis
A study evaluated the effects of various compounds on LPLA2 activity and found that several piperidine-containing compounds significantly inhibited this enzyme, leading to a better understanding of their potential side effects in drug development . The correlation between LPLA2 inhibition and phospholipidosis suggests that the target compound may share similar properties.
Case Study 2: Antitumor Activity
In vitro assays have demonstrated that related compounds can inhibit tumor cell proliferation by inducing apoptosis through mitochondrial pathways . These findings support further exploration into the anticancer potential of the target compound.
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c35-29-25-9-7-8-24-27(32-16-3-1-4-17-32)15-14-26(28(24)25)30(36)34(29)20-21-40-31(37)22-10-12-23(13-11-22)41(38,39)33-18-5-2-6-19-33/h7-15H,1-6,16-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSMIQFJYBHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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